molecular formula C24H28N2O3 B10878171 2,6-Dimethoxy-4-{[4-(naphthalen-2-ylmethyl)piperazin-1-yl]methyl}phenol

2,6-Dimethoxy-4-{[4-(naphthalen-2-ylmethyl)piperazin-1-yl]methyl}phenol

Cat. No.: B10878171
M. Wt: 392.5 g/mol
InChI Key: MWGWQKHDRAOLHR-UHFFFAOYSA-N
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Description

2,6-DIMETHOXY-4-{[4-(2-NAPHTHYLMETHYL)PIPERAZINO]METHYL}PHENOL is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of methoxy groups at the 2 and 6 positions of the phenol ring, a naphthylmethyl group attached to a piperazine ring, and a phenol moiety. Its molecular formula is C24H27N3O3, and it has a molecular weight of 405.50 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DIMETHOXY-4-{[4-(2-NAPHTHYLMETHYL)PIPERAZINO]METHYL}PHENOL typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 2-naphthylmethyl chloride with piperazine to form 4-(2-naphthylmethyl)piperazine.

    Alkylation of Phenol: The next step is the alkylation of 2,6-dimethoxyphenol with the piperazine derivative using a suitable alkylating agent under basic conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated purification systems to enhance yield and efficiency. The reaction conditions are optimized to ensure maximum conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic group in the compound can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.

    Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group may yield quinones, while reduction of nitro groups would produce amines.

Scientific Research Applications

2,6-DIMETHOXY-4-{[4-(2-NAPHTHYLMETHYL)PIPERAZINO]METHYL}PHENOL has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,6-DIMETHOXY-4-{[4-(2-NAPHTHYLMETHYL)PIPERAZINO]METHYL}PHENOL involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the piperazine ring can interact with receptors or enzymes, modulating their activity. The naphthylmethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxyphenol: Lacks the piperazine and naphthylmethyl groups, making it less complex and with different biological activities.

    4-(2-Naphthylmethyl)piperazine: Does not have the phenolic and methoxy groups, affecting its reactivity and applications.

    2,6-Dimethoxy-4-methylphenol: Similar in structure but with a methyl group instead of the piperazine derivative, leading to different chemical properties.

Uniqueness

2,6-DIMETHOXY-4-{[4-(2-NAPHTHYLMETHYL)PIPERAZINO]METHYL}PHENOL is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C24H28N2O3

Molecular Weight

392.5 g/mol

IUPAC Name

2,6-dimethoxy-4-[[4-(naphthalen-2-ylmethyl)piperazin-1-yl]methyl]phenol

InChI

InChI=1S/C24H28N2O3/c1-28-22-14-19(15-23(29-2)24(22)27)17-26-11-9-25(10-12-26)16-18-7-8-20-5-3-4-6-21(20)13-18/h3-8,13-15,27H,9-12,16-17H2,1-2H3

InChI Key

MWGWQKHDRAOLHR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)CC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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